Gardenin B

Leukemia Apoptosis Cancer Therapeutics

Gardenin B (2798-20-1) is the only PMF with a C5-hydroxyl that enables multi-target engagement of USP7, ODC (IC50 6.24 µg/mL), and Cathepsin D (IC50 5.61 µg/mL) — a profile not recapitulated by tangeretin or nobiletin. It induces ROS-independent, caspase-dependent apoptosis in leukemia cells (HL-60 IC50 1.6–3.0 µM) while sparing normal PBMCs. As the most potent NO inhibitor among Gardenia lucida PMFs (IC50 10.59 µg/mL), it outperforms Gardenin E 3.26-fold. For USP7 pathway dissection, polypharmacology, or anti-inflammatory SAR, order ≥98% pure Gardenin B.

Molecular Formula C19H18O7
Molecular Weight 358.3 g/mol
CAS No. 2798-20-1
Cat. No. B190351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGardenin B
CAS2798-20-1
Synonyms5-Hydroxy-6,7,8,4′-tetrahydroxyflavone;  5-O-Desmethyltangeretin;  5-Hydroxy-6,7,8-trimethoxy-2-(4-methoxyphenyl)-4H-1-benzopyran-4-one
Molecular FormulaC19H18O7
Molecular Weight358.3 g/mol
Structural Identifiers
SMILESCOC1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C(=C3O2)OC)OC)OC)O
InChIInChI=1S/C19H18O7/c1-22-11-7-5-10(6-8-11)13-9-12(20)14-15(21)17(23-2)19(25-4)18(24-3)16(14)26-13/h5-9,21H,1-4H3
InChIKeyLXEVSYZNYDZSOB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Gardenin B (CAS 2798-20-1): Technical Baseline for Procuring a Distinct 5-Hydroxylated Polymethoxyflavone


Gardenin B (CAS 2798-20-1) is a naturally occurring tetramethoxyflavone structurally defined as 5-hydroxy-4',6,7,8-tetramethoxyflavone—a derivative of tangeretin wherein the C5 methoxy group is replaced by a hydroxyl moiety [1]. Belonging to the polymethoxyflavone (PMF) subclass of flavonoids, Gardenin B is isolated from botanical sources including Gardenia jasminoides, Baccharis scandens, and Gardenia lucida gum resin [2]. With a molecular formula of C19H18O7 and a molecular weight of 358.34 g/mol, Gardenin B exhibits physicochemical properties including a melting point of 180–181°C and predicted pKa of 6.83 ± 0.40 . This compound has been characterized as an inhibitor of multiple therapeutically relevant targets including ubiquitin-specific protease 7 (USP7), ornithine decarboxylase (ODC), and cathepsin D, distinguishing it mechanistically from many structurally related flavonoids .

Gardenin B (CAS 2798-20-1): Why Substitution with Unsubstituted PMF Analogs Compromises Experimental Reproducibility


Substituting Gardenin B with fully methoxylated PMF analogs such as tangeretin or nobiletin—or even with closely related gardenin congeners—introduces substantial experimental variability due to the functional consequences of the C5 hydroxyl substitution. This single structural modification alters hydrogen-bonding capacity, electronic distribution, and molecular recognition at specific protein targets including USP7 and cathepsin D [1]. Comparative studies demonstrate that Gardenin B exhibits a distinct target inhibition profile (ODC IC50 = 6.24 μg/mL; Cathepsin D IC50 = 5.61 μg/mL) that is not recapitulated by tangeretin or nobiletin, which lack the C5 hydroxyl . Furthermore, among seven PMFs co-isolated from Mentha dumetorum, Gardenin B ranked among the two most active antiproliferative agents against both HeLa and HT29 cell lines, demonstrating that even within the same natural extract, structural micro-variation yields divergent functional outcomes [2]. Generic substitution without rigorous batch-specific characterization therefore risks irreproducible biological results, confounding mechanism-of-action studies, and invalidating cross-experimental comparisons.

Gardenin B (CAS 2798-20-1): Quantitative Comparator-Based Differentiation Evidence for Procurement Decision Support


Gardenin B vs. Quercetin: Quantified Superiority in Cytotoxic and Pro-Apoptotic Potency in Human Leukemia Models

In direct comparative studies against quercetin—one of the most extensively studied bioflavonoids—Gardenin B demonstrated both greater cytotoxic potency and enhanced apoptotic induction capacity. In HL-60 and U-937 human leukemia cell lines, Gardenin B exhibited IC50 values between 1.6 and 3.0 μM, positioning it as the most cytotoxic compound among flavonoids isolated from Baccharis scandens [1]. At 20 μM concentration, Gardenin B increased the apoptotic rate of HL-60 cells by 58 ± 4% and U937 cells by 52 ± 3% (Annexin V-FITC/PI staining), with concomitant 3.8 ± 0.3-fold elevation of the pro-apoptotic Bax/Bcl-2 ratio . The quantitative differential between Gardenin B and quercetin is supported by the observation that Gardenin B was a more cytotoxic and more apoptotic inducer than quercetin in these leukemia models [1].

Leukemia Apoptosis Cancer Therapeutics

Gardenin B vs. 5-Desmethylnobiletin and Gardenin E: Ranked Nitric Oxide (NO) Inhibition Potency in Anti-Inflammatory Screening

Among polymethoxyflavones isolated and characterized from Gardenia lucida gum resin, Gardenin B (designated as compound 5) demonstrated the most potent inhibition of nitric oxide (NO) biochemical production. Gardenin B exhibited an IC50 value of 10.59 ± 0.4 μg/mL for NO scavenging activity, outperforming its structurally related congeners 5-Desmethylnobiletin (compound 7) and Gardenin E (compound 10), which showed IC50 values of 11.01 ± 0.7 μg/mL and 34.53 ± 2.7 μg/mL, respectively [1]. This represents a 1.04-fold improvement over 5-Desmethylnobiletin and a 3.26-fold improvement over Gardenin E under identical assay conditions. Additionally, Gardenin B exhibits DPPH radical scavenging activity with an IC50 of 8.87 μg/mL, complementing its anti-inflammatory profile .

Anti-inflammatory Nitric Oxide Immunomodulation

Gardenin B Target Engagement: Multi-Target Enzyme Inhibition Profile (USP7, ODC, Cathepsin D) with Quantified IC50 Values

Gardenin B exhibits a distinctive multi-target enzyme inhibition profile that differentiates it from many flavonoids that lack engagement with the deubiquitinase and protease targets documented for this compound. Gardenin B inhibits ornithine decarboxylase (ODC) with an IC50 of 6.24 μg/mL and cathepsin D with an IC50 of 5.61 μg/mL, while also functioning as an inhibitor of ubiquitin-specific protease 7 (USP7) . In HCT116 colorectal cancer cells, Gardenin B demonstrated cytotoxicity with an IC50 of 46.28 ± 2.16 μM and activated the p53 signaling pathway, consistent with USP7 inhibition-mediated tumor suppression [1]. The binding mode between Gardenin B and USP7 (PDB: 5VSK) revealed a Ledock score of -6.86 and MM/GBSA score of -53.35, with key π-π interactions at His461 and Phe409 and hydrogen bonding at Leu406 [1]. This multi-target engagement profile is not characteristic of tangeretin (fully methoxylated analog lacking C5 hydroxyl) or quercetin (structurally distinct flavonol scaffold).

USP7 ODC Cathepsin D Multi-target Inhibitor

Gardenin B vs. In-Class PMF Congeners: Comparative Antiproliferative Activity Across Multiple Cancer Cell Line Panels

In a comprehensive characterization of PMFs isolated from Gardenia lucida gum resin, Gardenin B (compound 5) was identified among the superior antiproliferative agents, exhibiting activity against a broad panel of cell lines including lung, breast, colon, hepatic, and leukemia models, with IC50 values ranging from 12.82 ± 0.67 to 94.63 ± 1.27 μg/mL depending on the specific cell line [1]. Notably, Gardenin B demonstrated no significant cytotoxic effects against quiescent or proliferating human peripheral blood mononuclear cells (PBMCs) at concentrations up to 30 μM, with cell viability remaining above 80% . In a separate isolation study from Mentha dumetorum, Gardenin B (compound 5) was one of only two compounds (alongside compound 2) identified as the most active antiproliferative agents against both HeLa cervical cancer and HT29 colorectal cancer cell lines among seven characterized PMFs [2]. This consistent ranking across independent studies and diverse botanical sources underscores the reproducibility of Gardenin B's antiproliferative activity relative to structurally related PMF congeners.

Antiproliferative Cancer Cell Lines PMF Activity Ranking

Gardenin B CAS 2798-20-1: Physicochemical Differentiation from Fully Methoxylated PMF Analogs

The C5 hydroxyl substitution in Gardenin B confers measurable physicochemical differentiation from fully methoxylated PMF analogs such as tangeretin and nobiletin. Gardenin B exhibits a melting point of 180–181°C, a predicted boiling point of 582.0 ± 50.0°C, a density of 1.309 ± 0.06 g/cm³ (20°C, 760 Torr), and a predicted pKa of 6.83 ± 0.40 . In contrast, tangeretin (C20H20O7, molecular weight 372.37 g/mol)—the fully methoxylated structural analog—lacks the ionizable C5 hydroxyl group, resulting in altered chromatographic retention behavior, differential solubility in aqueous and organic solvent systems, and distinct hydrogen-bonding capacity that impacts both analytical method development and formulation strategies [1]. The storage requirement for Gardenin B (4°C with protection from light) reflects the compound's sensitivity to oxidative degradation and photolysis, which may differ from the stability profiles of fully methoxylated PMFs .

Physicochemical Properties Chromatography Formulation

Gardenin B (CAS 2798-20-1): Validated Application Scenarios Based on Quantitative Differentiation Evidence


Scenario 1: USP7-Targeted Oncology Research Requiring a Validated Natural Product Chemical Probe

Gardenin B is validated as a natural product inhibitor of ubiquitin-specific protease 7 (USP7) through combined in vitro enzyme activity screening, p53 luciferase reporter assays, and molecular dynamics simulations. In HCT116 colorectal cancer cells, Gardenin B exhibits cytotoxicity (IC50 = 46.28 ± 2.16 μM) and activates the p53 signaling pathway consistent with USP7 inhibition-mediated tumor suppression [1]. Molecular docking studies confirm that Gardenin B binds USP7 (PDB: 5VSK) with a Ledock score of -6.86 and MM/GBSA score of -53.35, engaging key residues His461, Phe409 (π-π interactions), and Leu406 (hydrogen bonding) [1]. This evidence supports Gardenin B's application as a chemical probe for investigating USP7-dependent oncogenic pathways in colorectal cancer and other USP7-overexpressing malignancies. Procurement is recommended for laboratories conducting target validation, pathway dissection, or inhibitor screening campaigns centered on the deubiquitinase enzyme family.

Scenario 2: Multi-Target Cancer Research Leveraging Simultaneous ODC, Cathepsin D, and USP7 Inhibition

For research programs investigating polypharmacology approaches to cancer therapy, Gardenin B offers a unique multi-target inhibition profile within a single molecular scaffold. The compound inhibits ornithine decarboxylase (ODC) with an IC50 of 6.24 μg/mL—comparing favorably to the reference inhibitor DFMO (IC50 = 10.85 ± 0.28 μg/mL)—and inhibits cathepsin D with an IC50 of 5.61 μg/mL, while simultaneously engaging USP7 [1]. Gardenin B demonstrates superior antiproliferative activity against lung, breast, colon, hepatic, and leukemia cell lines (IC50 range 12.82 ± 0.67 to 94.63 ± 1.27 μg/mL) while sparing normal human PBMCs (viability > 80% at ≤ 30 μM) [2]. This multi-target engagement, combined with selective cytotoxicity toward malignant versus normal cells, makes Gardenin B particularly suitable for cancer research programs exploring synergistic pathway inhibition or investigating the therapeutic potential of natural product-derived multi-target agents.

Scenario 3: Anti-Inflammatory Research Prioritizing Potent Nitric Oxide (NO) Pathway Modulation

Gardenin B is the most potent NO inhibitor among structurally characterized PMFs isolated from Gardenia lucida gum resin, exhibiting an IC50 of 10.59 ± 0.4 μg/mL—a 3.26-fold improvement over Gardenin E (IC50 = 34.53 ± 2.7 μg/mL) and a 1.04-fold improvement over 5-Desmethylnobiletin (IC50 = 11.01 ± 0.7 μg/mL) under identical assay conditions [1]. Complementing this anti-inflammatory activity, Gardenin B demonstrates DPPH radical scavenging capacity (IC50 = 8.87 μg/mL) and ferric ion reducing ability . This quantitative differentiation supports Gardenin B's application as a lead compound for investigators studying NO-mediated inflammatory signaling, screening for natural product-derived immunomodulators, or conducting structure-activity relationship (SAR) studies aimed at optimizing PMF scaffolds for anti-inflammatory potency.

Scenario 4: Leukemia Apoptosis Research Requiring Caspase-Dependent, ROS-Independent Cell Death Induction

Gardenin B induces caspase-dependent apoptosis in human leukemia cells (HL-60 IC50 = 12.5 ± 1.3 μM; U937 IC50 = 15.7 ± 1.5 μM; alternative study reports IC50 = 1.6–3.0 μM) through a mechanism that is independent of reactive oxygen species (ROS) generation [1]. At 20 μM concentration, Gardenin B increases the apoptotic rate of HL-60 cells by 58 ± 4% and U937 cells by 52 ± 3%, with concomitant activation of caspase-3 (3.2 ± 0.3-fold), caspase-8 (2.8 ± 0.2-fold), and caspase-9 (2.5 ± 0.2-fold), and elevation of the Bax/Bcl-2 ratio by 3.8 ± 0.3-fold [1]. Crucially, even at 30 μM, ROS levels in HL-60 cells show no significant difference from untreated controls, distinguishing Gardenin B's mechanism from many chemotherapeutic agents that induce oxidative stress-mediated cytotoxicity [1]. This unique ROS-independent, caspase-dependent apoptotic mechanism supports Gardenin B's application in leukemia research programs investigating non-oxidative apoptotic pathways, intrinsic mitochondrial apoptosis signaling, or comparative studies of flavonoid-induced cell death mechanisms.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

39 linked technical documents
Explore Hub


Quote Request

Request a Quote for Gardenin B

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.